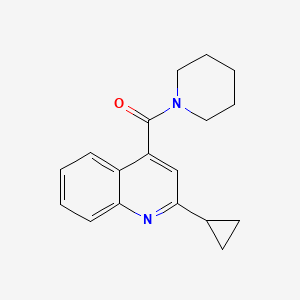
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone, also known as CPQM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. CPQM belongs to the class of piperidine-based compounds and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone is not fully understood. However, studies have suggested that (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone exerts its pharmacological effects by interacting with specific receptors in the body, including dopamine receptors, sigma receptors, and cannabinoid receptors. (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been shown to modulate the activity of these receptors, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has also been shown to possess analgesic properties by modulating the activity of pain receptors in the body. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been shown to possess antipsychotic properties by modulating the activity of dopamine receptors in the brain.
実験室実験の利点と制限
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone exhibits a range of pharmacological activities, making it a versatile tool for studying various biological processes. However, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone can exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone. One potential avenue of research is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone's anticancer properties warrant further investigation, particularly in the development of novel cancer therapies. Furthermore, the mechanism of action of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone is not fully understood, and further research is needed to elucidate its pharmacological effects. Finally, the synthesis of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone can be optimized to improve its yield and purity, making it a more attractive candidate for drug development.
Conclusion
In conclusion, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone is a promising compound with potential applications in drug development. Its synthesis method is complex but can be optimized to improve its yield and purity. (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to elucidate the mechanism of action of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone and optimize its synthesis for drug development.
合成法
The synthesis of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone involves several steps, starting with the reaction of 2-cyclopropylquinoline with piperidine in the presence of a base catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone. The synthesis process is complex and requires expertise in organic chemistry. However, the yield of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone can be optimized by adjusting the reaction conditions.
科学的研究の応用
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been extensively studied for its potential applications in drug development. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects. (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been shown to possess anticancer properties, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
(2-cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(20-10-4-1-5-11-20)15-12-17(13-8-9-13)19-16-7-3-2-6-14(15)16/h2-3,6-7,12-13H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWYVGKOEUYAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone](/img/structure/B7461728.png)
![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7461744.png)




![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)
![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)
![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)